molecular formula C17H21N3O5 B3016864 N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide CAS No. 941996-11-8

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide

Cat. No. B3016864
CAS RN: 941996-11-8
M. Wt: 347.371
InChI Key: WGZMMWVFEICPQR-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide is a compound that can be categorized within the family of oxalamides, which are known for their diverse range of biological activities and applications in medicinal chemistry. The compound features a spirocyclic structure, which is a bicyclic system where two rings are joined at a single atom. The presence of both amide and spirocyclic elements suggests that this compound could exhibit interesting chemical and physical properties, as well as potential biological activity.

Synthesis Analysis

The synthesis of related oxalamide compounds has been explored in recent studies. For instance, a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides has been developed, which involves the classical Meinwald rearrangement and a new rearrangement sequence . This method is operationally simple and high yielding, providing a useful formula for the synthesis of anthranilic acid derivatives and oxalamides. Although the specific synthesis of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide is not detailed, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide would likely be complex due to the presence of the spirocyclic moiety. The related structures, such as 1,6-dioxa-3,9-diazaspiro[4.4]nonanes, represent a new class of oxy-oxazolidinones and are synthesized via O-acylated α-hydroxyamides . The spirocyclic nature of these compounds is significant as it can influence the compound's conformation and, consequently, its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of oxalamide derivatives can be quite varied. For example, N-acylimino-substituted 2-oxa-7-azaspiro[4.4]nona-3,6,8-trienes react with phenylhydrazine to diastereoselectively form derivatives of 1,2,4-triazole . This indicates that the spirocyclic oxalamides could participate in a range of chemical reactions, potentially leading to the formation of various heterocyclic structures, which are often of pharmaceutical interest.

Physical and Chemical Properties Analysis

While the physical and chemical properties of N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide are not explicitly provided in the data, we can infer from related compounds that such molecules would exhibit unique properties due to their spirocyclic and amide functionalities. The rigidity of the spirocyclic framework could affect the molecule's boiling point, melting point, solubility, and stability. The amide linkages would contribute to the compound's ability to engage in hydrogen bonding, which is important for solubility in polar solvents and for interaction with biological molecules.

Scientific Research Applications

Synthesis and Chemical Properties

  • A study by Mamedov et al. (2016) developed a novel synthetic approach for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which includes N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide. This method is operationally simple and high yielding, offering a new formula for synthesizing anthranilic acid derivatives and oxalamides (Mamedov et al., 2016).

Applications in Medicinal Chemistry

  • Franchini et al. (2017) reported on the synthesis and biological evaluation of derivatives of 1-(1,4-dioxaspiro[4,5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine, closely related to the compound . These derivatives showed promising neuroprotective activity and potential for pain control as 5-HT1A receptor agonists (Franchini et al., 2017).

Chemical Synthesis and Structural Studies

  • Another study by Canpolat and Kaya (2004) focused on the synthesis and characterization of vic-dioxime ligands containing the 1,4-dioxaspiro[4.4]nonan-2-ylmethyl group. This research contributes to the understanding of the structural and chemical properties of compounds similar to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide (Canpolat & Kaya, 2004).

Chemical Reactions and Mechanisms

  • Research by Ponomarev and Peshekhonova (1969) explored the bromination of homologs of 1,6-dioxaspiro[4.4]nonane, offering insights into the chemical reactivity and potential transformations of compounds structurally related to N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide (Ponomarev & Peshekhonova, 1969).

properties

IUPAC Name

N'-(4-carbamoylphenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O5/c18-14(21)11-3-5-12(6-4-11)20-16(23)15(22)19-9-13-10-24-17(25-13)7-1-2-8-17/h3-6,13H,1-2,7-10H2,(H2,18,21)(H,19,22)(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGZMMWVFEICPQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(4-carbamoylphenyl)oxalamide

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